molecular formula C15H19N3O2 B4390369 2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

Cat. No. B4390369
M. Wt: 273.33 g/mol
InChI Key: CRAAMTWIBGJZNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the creation of intermediates such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, which are then further manipulated to achieve the desired molecular structure. This process often includes reactions such as reductive amination, which plays a crucial role in constructing the core structure of these compounds (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure determination is critical for understanding the compound's interactions and functionalities. X-ray crystallography has been employed to elucidate structures, revealing details such as crystallization patterns, molecular geometry, and intermolecular interactions, which are instrumental in determining the compound's chemical behavior and potential applications (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving this compound showcase its reactivity and the potential for various chemical transformations. These reactions are pivotal for modifying the compound or for synthesizing other related compounds with enhanced or desired properties. The understanding of such reactions is crucial for exploring the compound's utility in different scientific fields (Tumosienė et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, significantly affect the compound's handling and application in various domains. These properties are determined through rigorous experimental procedures, providing insights into the compound's stability, storage, and handling requirements (Aziz‐ur‐Rehman et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under different conditions, is essential for predicting the compound's behavior in chemical reactions and its compatibility with various solvents and reagents. This knowledge is fundamental for its application in synthesis and other chemical processes (Abbasi et al., 2020).

properties

IUPAC Name

2,2-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-5-7-11(8-6-10)13-17-12(20-18-13)9-16-14(19)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAAMTWIBGJZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide

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